

# Toxicological Profile of Bisphenol AF and Its Analogues: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Bisphenol AF-13C12*

Cat. No.: *B12398607*

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## Abstract

Bisphenol A (BPA), a widely used industrial chemical, has come under scrutiny for its endocrine-disrupting properties and potential adverse health effects. This has led to the increased use of BPA analogues, such as Bisphenol AF (BPAF), as substitutes in various consumer and industrial products. However, emerging evidence suggests that these analogues may not be safer alternatives and can exhibit similar or even greater toxicity. This technical guide provides a comprehensive overview of the toxicological profile of Bisphenol AF and its analogues, focusing on quantitative toxicity data, mechanisms of action, and detailed experimental protocols for their assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the evaluation of bisphenols and the development of safer alternatives.

## Introduction

Bisphenols are a class of chemical compounds with two hydroxyphenyl groups. Due to its versatile properties, BPA has been extensively used in the production of polycarbonate plastics and epoxy resins for decades. Growing concerns over its endocrine-disrupting effects, which can interfere with hormonal systems even at low doses, have prompted regulatory restrictions and a shift towards BPA-free products[1]. This has resulted in the introduction and widespread use of various BPA analogues, including Bisphenol AF (BPAF), Bisphenol S (BPS), Bisphenol F (BPF), and others.

BPAF, in particular, is utilized in the manufacturing of specialty polymers, fluoroelastomers, and polycarbonates due to its high thermal and chemical resistance. However, the structural similarity of these analogues to BPA raises concerns about their potential to exert similar or even more potent toxic effects. This guide aims to consolidate the current scientific knowledge on the toxicology of BPAF and its analogues to aid in risk assessment and the development of safer chemical alternatives.

## Quantitative Toxicological Data

A comparative summary of the available quantitative toxicological data for BPAF and its common analogues is presented in the tables below. These tables facilitate a direct comparison of the potency of these compounds across different toxicological endpoints.

### Table 1: Acute Toxicity Data

Compound	Chemical Name	CAS Number	LD50 (Oral, Rat)	Reference
Bisphenol AF (BPAF)	2,2-Bis(4-hydroxyphenyl)hexafluoropropane	1478-61-1	3400 mg/kg	[2]
Bisphenol A (BPA)	2,2-Bis(4-hydroxyphenyl)propane	80-05-7	2200-5200 mg/kg	[3][4]
Bisphenol F (BPF)	Bis(4-hydroxyphenyl)methane	620-92-8	~4000 mg/kg	
Bisphenol S (BPS)	4,4'-Sulfonyldiphenol	80-09-1	1600 mg/kg	[5]
Bisphenol B (BPB)	2,2-Bis(4-hydroxyphenyl)butane	77-40-7	Data not available	
Bisphenol E (BPE)	1,1-Bis(4-hydroxyphenyl)ethane	2081-08-5	Data not available	
Bisphenol P (BPP)	4,4'-(1,4-Phenylenediisopropylidene)bisphenol	2167-51-3	Data not available	
Bisphenol Z (BPZ)	4,4'-(Cyclohexane-1,1-diyl)diphenol	843-55-0	Data not available	

**Table 2: No-Observed-Adverse-Effect Level (NOAEL)**

Compound	Study Type	Species	NOAEL	LOAEL	Reference
Bisphenol AF (BPAF)	Dose range-finding developmental toxicity	Rat	338 ppm (dietary)	1125 ppm (dietary)	
Bisphenol A (BPA)	Multigenerational reproductive toxicity	Rat	5 mg/kg/day	50 mg/kg/day	<a href="#">[6]</a>
Bisphenol F (BPF)	90-day repeated oral dose toxicity	Rat (male)	2 mg/kg/day	>2 mg/kg/day	
Bisphenol F (BPF)	90-day repeated oral dose toxicity	Rat (female)	5 mg/kg/day	>5 mg/kg/day	

**Table 3: In Vitro Cytotoxicity and Receptor Binding Affinity**

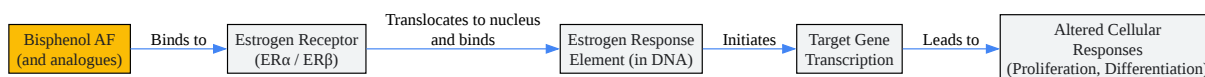
Compound	Cell Line	Endpoint	Value	Reference
Bisphenol AF (BPAF)	H295R	LC50 (72h)	< 100 $\mu$ M	
Bisphenol A (BPA)	H295R	LC50 (72h)	> 100 $\mu$ M	
Bisphenol F (BPF)	H295R	LC50 (72h)	> 500 $\mu$ M	
Bisphenol S (BPS)	H295R	LC50 (72h)	> 500 $\mu$ M	
Bisphenol AF (BPAF)	Human Estrogen Receptor $\alpha$ (ER $\alpha$ )	IC50	3.3 - 73 nM	
Bisphenol AF (BPAF)	Human Estrogen Receptor $\beta$ (ER $\beta$ )	IC50	3.3 - 73 nM	
Bisphenol A (BPA)	Human Estrogen Receptor $\alpha$ (ER $\alpha$ )	IC50	3.3 - 73 nM	
Bisphenol B (BPB)	Human Estrogen Receptor $\alpha$ (ER $\alpha$ )	IC50	3.3 - 73 nM	
Bisphenol C (BPC)	Human Estrogen Receptor $\alpha$ (ER $\alpha$ )	IC50	3.3 - 73 nM	
Bisphenol E (BPE)	Human Estrogen Receptor $\alpha$ (ER $\alpha$ )	IC50	3.3 - 73 nM	
Bisphenol Z (BPZ)	Human Estrogen Receptor $\alpha$ (ER $\alpha$ )	IC50	3.3 - 73 nM	

## Mechanisms of Toxicity: Signaling Pathway Involvement

BPAF and its analogues exert their toxic effects through various mechanisms, primarily by interfering with cellular signaling pathways. The most well-documented of these are the estrogen receptor pathway and the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF- $\kappa$ B) signaling cascades.

### Endocrine Disruption via Estrogen Receptors

BPAF and several of its analogues are known to bind to estrogen receptors (ER $\alpha$  and ER $\beta$ ), acting as agonists or antagonists, thereby disrupting normal endocrine function. The binding affinity and subsequent activation or inhibition of these receptors vary among the different bisphenols.



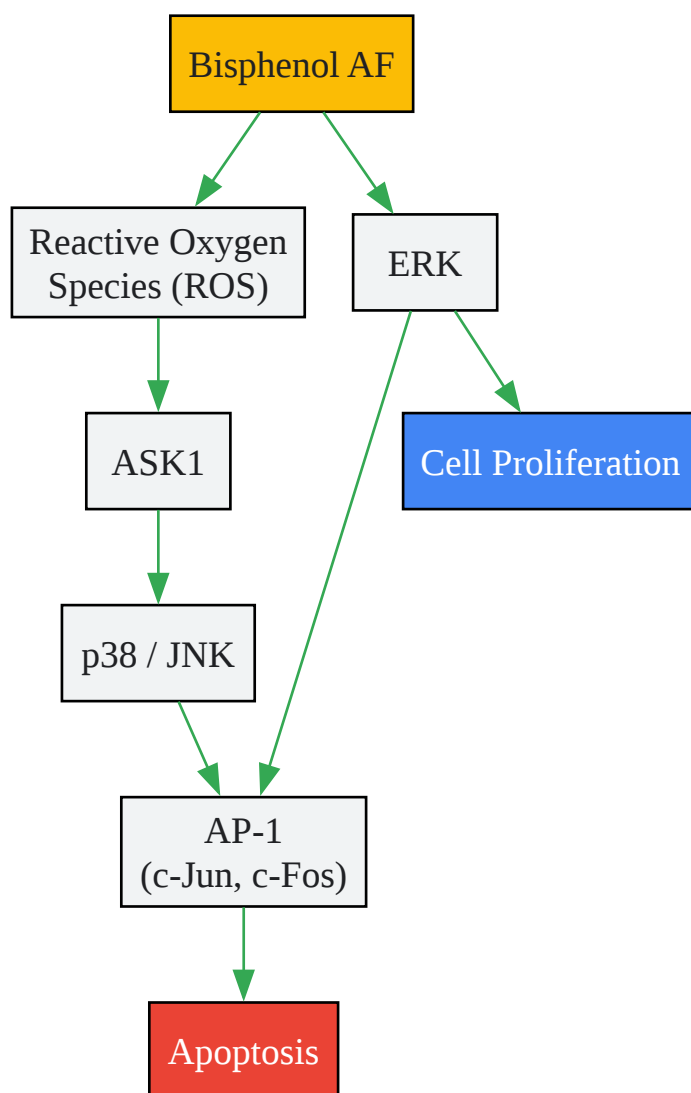
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BPAF and analogues can bind to estrogen receptors, leading to altered gene expression.

### Activation of MAPK and NF- $\kappa$ B Signaling Pathways

Recent studies have demonstrated that BPAF and BPA can induce cellular stress and inflammatory responses by activating the MAPK and NF- $\kappa$ B signaling pathways. This activation can lead to a variety of adverse cellular outcomes, including apoptosis and altered cell proliferation.

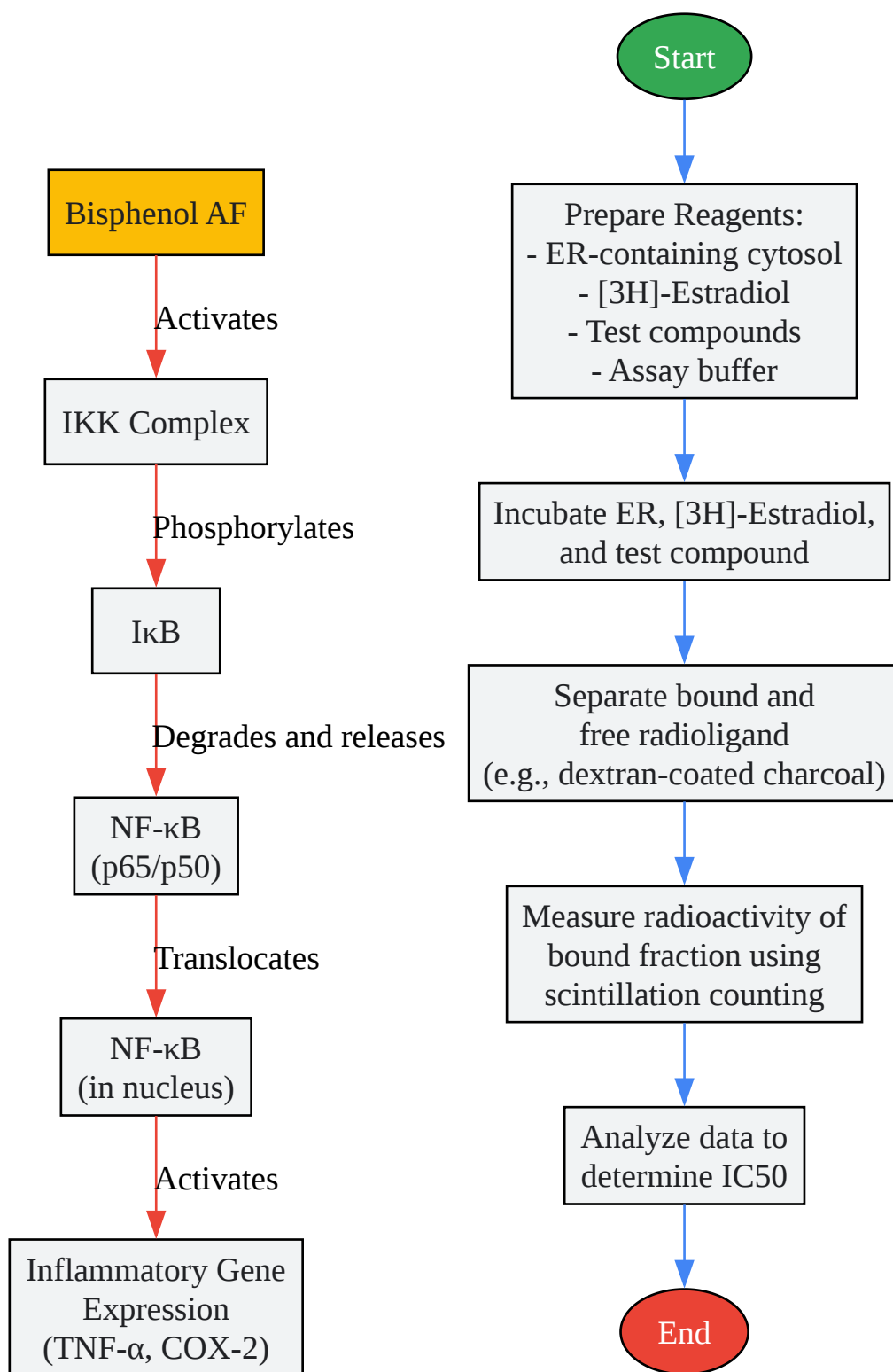
BPAF has been shown to upregulate the phosphorylation of key MAPK members, including ERK, p38, and JNK. This can trigger a cascade of downstream events affecting cell fate.



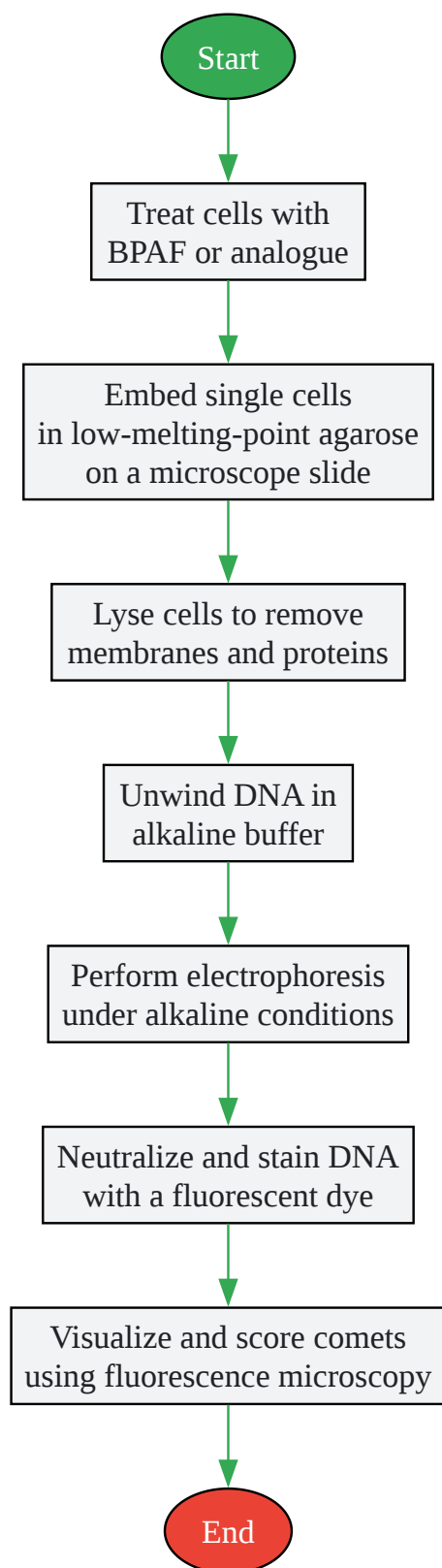
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BPAF can induce ROS, leading to the activation of MAPK signaling and affecting cell fate.

BPAF can also activate the NF- $\kappa$ B pathway, a key regulator of inflammation and immune responses. This activation involves the phosphorylation and degradation of the inhibitory protein I $\kappa$ B, allowing NF- $\kappa$ B to translocate to the nucleus and activate target gene expression.







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